molecular formula C17H16N4O3 B2958519 Ethyl 4-[[2-(benzotriazol-1-yl)acetyl]amino]benzoate CAS No. 300388-96-9

Ethyl 4-[[2-(benzotriazol-1-yl)acetyl]amino]benzoate

Cat. No.: B2958519
CAS No.: 300388-96-9
M. Wt: 324.34
InChI Key: IALXHXAVVZFRKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[[2-(benzotriazol-1-yl)acetyl]amino]benzoate is a compound that features a benzotriazole moiety, which is known for its versatile applications in synthetic chemistry. The benzotriazole fragment is recognized for its excellent leaving group ability, electron-donating or electron-withdrawing character, and stabilization of radicals . This compound is used in various fields, including medicinal chemistry and material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[[2-(benzotriazol-1-yl)acetyl]amino]benzoate typically involves the reaction of 4-aminobenzoic acid with 2-(benzotriazol-1-yl)acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[[2-(benzotriazol-1-yl)acetyl]amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-[[2-(benzotriazol-1-yl)acetyl]amino]benzoate has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-1,2,3-benzotriazol-1-yl)-N-phenylacetamide
  • [(1H-benzotriazol-1-ylacetyl)amino]acetic acid
  • Thiazolidinone benzotriazole derivatives

Uniqueness

Ethyl 4-[[2-(benzotriazol-1-yl)acetyl]amino]benzoate is unique due to its specific combination of a benzotriazole moiety with an ethyl ester group, which imparts distinct physicochemical properties. This combination enhances its stability and reactivity, making it a valuable compound in various applications .

Properties

IUPAC Name

ethyl 4-[[2-(benzotriazol-1-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c1-2-24-17(23)12-7-9-13(10-8-12)18-16(22)11-21-15-6-4-3-5-14(15)19-20-21/h3-10H,2,11H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IALXHXAVVZFRKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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